4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid
Description
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid is a substituted benzoic acid derivative featuring a 4-chlorobenzyl ether group at the 4-position and an ethoxy group at the 3-position of the aromatic ring. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, which allows for modulation of physicochemical and biological properties.
For example, 4-amino-3-((4-chlorobenzyl)oxy)benzoic acid is synthesized via alkaline hydrolysis of its methyl ester precursor in methanol-tetrahydrofuran, yielding 93% product . Similarly, benzyloxy-substituted aldehydes are prepared using reflux conditions with potassium carbonate in ethanol .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-3-ethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-2-20-15-9-12(16(18)19)5-8-14(15)21-10-11-3-6-13(17)7-4-11/h3-9H,2,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEHWAGBEXMWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl alcohol and 3-ethoxybenzoic acid.
Reaction Conditions: The reaction involves the esterification of 3-ethoxybenzoic acid with 4-chlorobenzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s chlorobenzyl and ethoxy groups play a crucial role in its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence reactivity, solubility, and biological activity. Key comparisons include:
Chlorobenzyloxy Isomers
- 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic Acid vs. 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic Acid ():
- Steric and Electronic Differences : The para-chloro substitution (4-position) in the former enhances resonance stabilization compared to the ortho-chloro isomer (2-position), which introduces steric hindrance.
- Biological Implications : Para-substituted analogs often exhibit improved target binding due to optimal spatial arrangement .
Halogen Variation
- 4-[(4-Chlorobenzyl)oxy]-2-hydroxybenzaldehyde (13a) (Yield: 49.1%, m/z 260.9 [M+H]⁺) .
- 4-[(3-Fluorobenzyl)oxy]-2-hydroxybenzaldehyde (13c) (Yield: 49.7%, m/z 245.1 [M+H]⁺) .
- Electronegativity Impact : Chloro (Cl) substituents increase lipophilicity and metabolic stability compared to fluoro (F) groups, which are smaller and more electronegative.
Alkoxy Chain Length
- [(4-Chlorobenzyl)oxy]acetic Acid (C₉H₉ClO₃, MW 200.62) vs. This compound :
- The ethoxy group in the latter enhances steric bulk and may reduce solubility in polar solvents compared to the shorter acetic acid derivative.
ALDH1A3 Inhibition
- 4-((4-Chlorobenzyl)oxy)benzaldehyde (ABMM-15) and 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde (ABMM-16) ():
Anticancer Derivatives
Biological Activity
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid (C16H15ClO4) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and relevant research findings.
The compound's molecular structure includes a chlorobenzyl ether and an ethoxy group attached to a benzoic acid framework. Its molecular weight is approximately 306.74 g/mol, and it is categorized as an organic compound with potential applications in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various benzoic acid derivatives, including this compound. The following table summarizes the antimicrobial efficacy of this compound against different bacterial strains:
The compound demonstrated significant activity against both gram-positive bacteria and mycobacterial strains, suggesting its potential as an effective antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for its cytotoxic effects on cancer cell lines. A study assessed its impact on various cancer types, revealing the following results:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF-7 (breast cancer) | 15.0 | |
| A549 (lung cancer) | 18.0 |
These findings indicate that the compound exhibits promising cytotoxicity against several cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.
Structure-Activity Relationship (SAR)
The incorporation of halogen substituents, such as chlorine in this compound, has been associated with enhanced biological activity. Studies suggest that the lipophilicity and electronic properties of halogenated derivatives can significantly influence their interaction with biological targets, leading to improved efficacy against pathogens and cancer cells .
Case Studies
- Antimicrobial Efficacy Against MRSA : A recent investigation focused on the effectiveness of this compound against clinical isolates of MRSA. The study found that the compound not only inhibited bacterial growth but also demonstrated low cytotoxicity towards human cell lines, indicating a favorable therapeutic index .
- Cytotoxicity in Cancer Models : Another study explored the cytotoxic profile of this compound on various cancer models. It was found to induce apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
